molecular formula C5H8N2O3S B2608268 (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide CAS No. 2225127-08-0

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2608268
CAS No.: 2225127-08-0
M. Wt: 176.19
InChI Key: AMZLQADVZUGEDR-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide (CAS 2225127-08-0) is a high-value chiral building block in medicinal chemistry. Its core structure is part of a sulfamide series investigated for the development of highly potent Selective Androgen Receptor Modulators (SARMs) . SARMs are a class of therapeutic compounds with applications in conditions like muscle wasting, osteoporosis, and age-related functional decline . The 1,2,5-thiadiazole 1,1-dioxide (dioxothiadiazole) moiety is a strong electron-withdrawing group known for its thermal stability and rich electrochemical properties, which can be reduced to stable radical anions for applications in functional molecular materials . This (R)-enantiomer is offered to support research into stereospecific biological interactions. The compound is provided with detailed analytical data for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aR)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZLQADVZUGEDR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)NS(=O)(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a thiadiazole derivative, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the heterocyclic ring, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ®-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues in the SARM Class

Key Structural Features and Modifications:

  • Core Heterocycle : The 1,2,5-thiadiazole 1,1-dioxide moiety distinguishes it from earlier SARMs (e.g., 4-(pyrrolidin-1-yl)benzonitrile derivatives), enhancing metabolic stability and AR affinity .
  • Stereochemistry : The (R)-configuration at the pyrrolidine ring optimizes AR binding compared to racemic or (S)-enantiomers, which show reduced potency .
  • Substituents : Modifications to the hydroxypyrrolidine and benzonitrile groups (e.g., 2-ethyl-3-hydroxy substitution) improve PK profiles while maintaining agonistic activity .

Pharmacological Comparison (Table 1):

Compound AR Binding Affinity (Ki) Tissue Selectivity (Muscle/Prostate Ratio) Metabolic Stability (t₁/₂) Reference
(R)-Tetrahydropyrrolo[...] 4–37 nM >10-fold Improved (vs. derivative B)
Compound 1c (2S,3S-derivative) ~10 nM 8-fold High (rodent/dog models)
Testosterone Propionate ~1 nM 1-fold (non-selective) Low (frequent dosing)

Thiadiazole and Thiadiazole Dioxide Derivatives

Electronic and Coordination Properties:

  • 1,2,5-Thiadiazole (tdap) : Forms multidimensional networks via S···S/S···N interactions in metal complexes but lacks the radical anion stability of its dioxide counterpart .
  • 1,2,5-Thiadiazole 1,1-Dioxide (tdapO₂) : Stabilizes radical anions (e.g., [tdapO₂]⁻) with tunable magnetic coupling (J = −320 to +24 K), enabling applications in conductive materials .
  • (R)-Tetrahydropyrrolo[...] : Unlike tdapO₂, the fused pyrrolidine ring restricts π-overlap but enhances AR binding through conformational rigidity .

Reactivity Differences :

  • 3a-Substituent Impact : In tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides, 3a-methylation alters reactivity with Wittig reagents, forming phosphonium betaines instead of alkenes . This highlights the sensitivity of thiadiazole dioxides to steric hindrance, a factor minimized in the (R)-compound due to optimized substituent placement .

Non-SARM Thiadiazole Dioxides

Anticancer and Antiviral Derivatives :

  • 2-(2-Aminoethyl)hexahydropyrrolo[...] 1,1-dioxide: Exhibits a topological polar surface area (75 Ų) and hydrogen-bonding capacity favorable for membrane permeability, contrasting with the (R)-compound’s AR-specific design .
  • Benzothiadiazepine Dioxides : Show anti-HIV activity but lack the fused pyrrolidine ring, reducing AR selectivity .

Key Research Findings

Pharmacological Advantages

  • Tissue Selectivity : The (R)-compound maintains levator ani muscle mass in castrated rats without prostate enlargement, outperforming earlier SARMs like S-1 and S-4 .
  • CNS Activity : Demonstrates agonism in sexual behavior induction assays, a rare trait among SARMs .

Chemical Stability and Reactivity

  • Radical Anion Stability : The 1,1-dioxide group stabilizes electron-deficient states, crucial for both material science and prolonged in vivo activity .
  • Metabolic Resistance : Structural rigidity from the fused pyrrolidine ring reduces cytochrome P450 oxidation, enhancing oral bioavailability .

Biological Activity

(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent findings.

Synthesis

The synthesis of (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide typically involves the oxidation of precursor compounds using various reagents. A common method includes the use of meta-chloroperoxybenzoic acid to facilitate ring contraction reactions leading to the formation of thiadiazole derivatives. The yield and purity of synthesized compounds are crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, a series of related thiadiazole compounds were tested against various bacterial and fungal strains. The results indicated moderate activity compared to standard antibiotics like Streptomycin and Nystatin .

CompoundActivity Against BacteriaActivity Against Fungi
(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxideModerateModerate

Selective Androgen Receptor Modulation

Another significant area of research involves the evaluation of (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide as a selective androgen receptor modulator (SARM). Studies have shown that analogues of this compound can selectively activate androgen receptors in muscle and bone tissues while minimizing effects in prostate tissues. This selectivity suggests potential applications in treating conditions such as muscle wasting and osteoporosis without the typical side effects associated with anabolic steroids .

Inhibition Studies

The compound has also been investigated for its inhibitory effects on various enzymes and receptors. For example, it has been noted for its potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor, which plays a role in immune response modulation. This inhibition could have implications for cancer therapy and autoimmune diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized thiadiazole derivatives including (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide:

  • Objective : To evaluate antimicrobial activity against clinical isolates.
  • Method : Disk diffusion method was employed to assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.

Case Study 2: SARM Development

A separate investigation focused on the pharmacological profile of SARMs derived from (R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide:

  • Objective : To determine selectivity towards androgen receptors.
  • Method : In vitro assays using human cell lines expressing androgen receptors.
  • Results : Demonstrated selective activation with minimal prostate receptor interaction.

Q & A

Q. Example Protocol :

Cyclize 1,2,5-thiadiazolidine precursors with benzaldehyde derivatives in HCl/ethanol (reflux, 6–8 hours).

Oxidize intermediates with H2O2 (0°C to room temperature, 12 hours).

Purify via recrystallization (ethanol/water) or chiral HPLC .

How can researchers optimize stereochemical outcomes during synthesis?

Advanced Research Focus
Stereochemical purity is critical for biological activity. Methodological approaches include:

  • Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., L-proline derivatives) to transfer chirality .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) in cycloaddition or hydrogenation steps .
  • Resolution Techniques :
    • Kinetic Resolution : Enzymatic hydrolysis of racemic mixtures.
    • Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to separate enantiomers .

Data Note : In a 2020 study, chiral HPLC achieved >98% enantiomeric excess (ee) for the (R)-enantiomer using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .

What spectroscopic techniques confirm the compound’s structure and purity?

Q. Basic Research Focus

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include:
    • Thiadiazole ring : δ 3.8–4.2 ppm (m, pyrrolidine protons), δ 160–165 ppm (C=O).
    • Sulfone group : δ 130–135 ppm (SO2) .
  • HRMS : Exact mass confirmation (e.g., [M+H]<sup>+</sup> calculated for C7H9N2O3S2: 257.0164; observed: 257.0167) .
  • IR : Strong absorption at 1150–1250 cm<sup>-1</sup> (SO2 asymmetric stretch) .

Q. Stability Data :

ConditionDegradation (%)Notes
25°C, 60% RH<5% over 6 moStable in dark
40°C, 75% RH12% over 1 moHydrolysis observed

What methodologies assess selective androgen receptor modulation (SARM) activity?

Q. Advanced Research Focus

  • In Vitro Binding Assays :
    • Competitive binding using <sup>3</sup>H-dihydrotestosterone against AR-LBD (IC50 reported as 2.1 nM) .
    • Transcriptional activation in HEK293 cells transfected with AR-responsive luciferase reporters (EC50 = 3.8 nM) .
  • In Vivo Models :
    • Orchidectomized Rats : Measure levator ani muscle mass (dose-dependent increase at 1–10 mg/kg/day) vs. prostate weight (no significant change) .
  • Selectivity Profiling : Cross-test against glucocorticoid/progesterone receptors to confirm SARM specificity .

How can contradictions between in vitro and in vivo data be resolved?

Advanced Research Focus
Discrepancies may arise from bioavailability or metabolite interference. Methodological solutions:

  • Pharmacokinetic Studies :
    • Measure plasma/tissue concentrations via LC-MS to confirm compound exposure .
    • Identify active metabolites using hepatic microsome incubations .
  • Receptor Trafficking Assays : Use immunofluorescence to verify AR nuclear translocation in target tissues .
  • Proteomics : Compare AR coactivator recruitment profiles in vitro vs. tissue samples .

Case Study : A 2007 study found poor correlation between AR binding (IC50 = 2.1 nM) and in vivo myotrophic activity due to rapid glucuronidation. Adding a methyl group at C3 improved metabolic stability (in vivo EC50 = 0.8 mg/kg) .

What computational methods support SAR analysis of analogs?

Q. Advanced Research Focus

  • Molecular Docking : Glide/SP docking into AR-LBD (PDB: 2AMA) identifies critical H-bonds with Asn705 and hydrophobic interactions with Leu704 .
  • QSAR Models :
    • 3D-QSAR using CoMFA/CoMSIA correlates sulfone orientation (Steric: 45%, Electrostatic: 38%) with activity .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .

Q. Key Structural Insights :

ModificationΔpIC50Notes
C2 Methylation+0.7Enhanced hydrophobic fit
Sulfone → Sulfoxide-1.2Reduced AR affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.